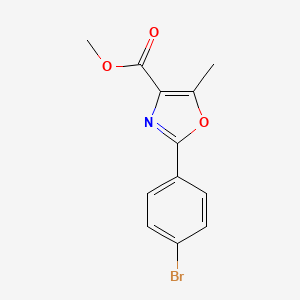

Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate

Description

Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a 4-bromophenyl group at position 2, a methyl group at position 5, and a methyl ester at position 2. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science. The 4-bromophenyl substituent introduces both steric bulk and electronic effects due to the electronegative bromine atom, which can influence reactivity and binding interactions in biological systems.

Synthetic routes for this compound typically involve cyclization reactions or functionalization of preformed oxazole rings. For example, bromination or Suzuki-Miyaura coupling may introduce the 4-bromophenyl group . The methyl ester at position 4 enhances solubility in organic solvents and serves as a modifiable functional group for further derivatization. Applications include its use as a precursor in the synthesis of bioactive molecules, such as kinase inhibitors or antimicrobial agents, where the bromine atom may act as a halogen-bonding motif .

Properties

Molecular Formula |

C12H10BrNO3 |

|---|---|

Molecular Weight |

296.12 g/mol |

IUPAC Name |

methyl 2-(4-bromophenyl)-5-methyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)14-11(17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 |

InChI Key |

RQVNFGBVMVTCMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzoyl chloride with methyl 2-amino-3-oxobutanoate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

Reduction Reactions: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: Formation of 2-(4-substituted phenyl)-5-methyloxazole-4-carboxylates.

Oxidation: Formation of oxazole N-oxides.

Reduction: Formation of 2-(4-bromophenyl)-5-methyloxazole-4-methanol.

Scientific Research Applications

Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain molecular targets, while the oxazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate can be contextualized by comparing it to analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Similarity Analysis

A similarity analysis () highlights compounds with structural and functional overlap:

| Compound Name | CAS Number | Key Substituents | Similarity Score | Key Differences |

|---|---|---|---|---|

| 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid | 91182-60-4 | Isoxazole, carboxylic acid at C4 | 0.95 | Isoxazole ring (O-N vs. N-O), free acid |

| Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate | 377053-86-6 | Isoxazole, ester at C5, bromophenyl at C3 | 0.78 | Substituent positions, ester location |

| Methyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate | 385419-83-0 | tert-butyl at C2, methyl at C5 | N/A | tert-butyl (steric bulk) vs. bromophenyl |

Key Observations:

- Ring Heteroatom Arrangement : Replacement of oxazole with isoxazole (e.g., 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid) alters electronic properties due to the reversed positions of oxygen and nitrogen, affecting dipole moments and hydrogen-bonding capacity .

- Functional Groups : The free carboxylic acid in 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid increases hydrophilicity compared to the methyl ester, impacting solubility and bioavailability .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

| Property | This compound | 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid | Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate |

|---|---|---|---|

| Molecular Weight | 310.15 g/mol | 296.11 g/mol | 296.11 g/mol |

| Solubility (logP) | ~2.8 (predicted) | ~1.9 (predicted) | ~2.5 (predicted) |

| Key Reactivity | Suzuki coupling, ester hydrolysis | Carboxylic acid derivatization | Ester hydrolysis, halogenation |

| Bioactivity | Kinase inhibition (hypothetical) | Antimicrobial | Not reported |

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate, and how can reaction yields be maximized?

The compound is commonly synthesized via condensation of 4-bromobenzaldehyde with methyl 2-(5-methyl-1,3-oxazol-4-yl)acetate using catalysts like p-toluenesulfonic acid (PTSA) in refluxing toluene. Yield optimization involves:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., PTSA) to accelerate cyclization .

- Solvent control : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature modulation : Reflux conditions (110–120°C) balance reaction rate and side-product suppression .

- Analytical validation : TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:3) and ¹H NMR (δ 8.0–8.2 ppm for aromatic protons) confirm purity .

Q. How can the compound’s molecular structure be validated experimentally?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles (e.g., 45° between oxazole and bromophenyl planes). Use SHELXL for refinement .

- Spectroscopic analysis :

- ¹³C NMR: Peaks at ~165 ppm (ester carbonyl) and ~150 ppm (oxazole C=N) .

- FT-IR: Stretching vibrations at ~1720 cm⁻¹ (C=O) and ~650 cm⁻¹ (C-Br) .

Q. What are the compound’s primary reactivity patterns under standard laboratory conditions?

The bromophenyl group undergoes electrophilic substitution (e.g., Suzuki coupling with aryl boronic acids), while the ester moiety participates in nucleophilic acyl substitution (e.g., hydrolysis to carboxylic acid). Key considerations:

- Bromine substitution : Pd-catalyzed cross-coupling requires inert atmospheres (N₂/Ar) and ligands like PPh₃ .

- Ester stability : Hydrolysis with NaOH/MeOH (1:1 v/v) at 60°C yields the carboxylic acid derivative .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in antimicrobial studies?

- Substituent variation : Compare bioactivity of 4-bromophenyl vs. 3-bromophenyl analogs (e.g., Methyl 2-(3-bromophenyl)-5-methyloxazole-4-carboxylate shows reduced MIC against S. aureus due to steric hindrance) .

- Functional group replacement : Replace the methyl ester with a carboxylic acid to assess solubility effects on membrane permeability .

- In vitro assays : Use broth microdilution (CLSI guidelines) and time-kill kinetics to quantify bactericidal effects .

Q. What crystallographic tools are recommended for analyzing conformational flexibility in derivatives?

- ORTEP-III : Visualize thermal ellipsoids to assess ring puckering (e.g., oxazole ring deviations using Cremer-Pople parameters ).

- SHELX suite : Refine twinned crystals (common in brominated analogs) with HKLF5 data and TWIN/BASF commands .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O vs. Br···π contacts) using CrystalExplorer .

Q. How can computational methods predict the compound’s binding affinity for kinase targets?

- Docking studies : Use AutoDock Vina with ATP-binding pocket models (e.g., EGFR kinase PDB: 1M17). Key interactions:

- Bromophenyl → hydrophobic cleft (Phe723).

- Oxazole N → H-bond with Thr766 .

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute electrostatic potential maps (ESP) for nucleophilic attack sites .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

- Case study : Discrepancies in ¹H NMR aromatic splitting patterns may arise from regioisomeric byproducts (e.g., 5-bromo vs. 4-bromo substitution). Solutions:

- HPLC-MS : Use C18 columns (ACN/H₂O gradient) to separate isomers .

- 2D NMR : HSQC and HMBC correlate ambiguous protons with adjacent carbons .

- Cross-validation : Compare experimental IR/Raman spectra with computed (DFT) vibrational modes .

Methodological Recommendations

- Synthetic reproducibility : Pre-dry solvents (MgSO₄) and substrates to avoid hydrolysis side reactions .

- Crystallization : Use slow evaporation from ethyl acetate/hexane (1:4) to obtain diffraction-quality crystals .

- Bioactivity assays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and cytotoxicity testing (MTT assay on HEK293 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.